1,5-Diamino-4,8-dihydroxyanthraquinone

Description

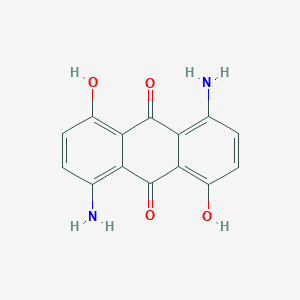

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLKWSCFRLSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051727 | |

| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-49-3, 52365-48-7 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminoanthrarufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diaminoanthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diaminoanthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7YVG56Q18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS 145-49-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of 1,5-Diamino-4,8-dihydroxyanthraquinone. The information is curated for researchers and professionals in the fields of chemistry and drug development.

Core Properties and Identification

This compound, identified by CAS number 145-49-3, is an organic compound belonging to the anthraquinone family. Its structure features an anthraquinone core with strategically placed amino and hydroxyl groups, which impart its characteristic chemical reactivity and potential for use in various applications.[1] It typically appears as a powder with a color ranging from gray to dark purple or black.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| Appearance | Gray to dark purple or black powder | [1] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 649.4 °C at 760 mmHg | [2] |

| Density | 1.683 g/cm³ | [2] |

| Flash Point | 346.6 °C | [2] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹³C NMR | Spectra available, recorded on a Bruker WH-90 instrument in DMSO-d6 with TMS as the standard. | [3] |

| UV-Vis | Spectra for derivatives are available, suggesting absorption in the visible range. | [4] |

| FTIR | Spectra for related compounds have been analyzed to understand vibrational modes. | [5][6][7] |

Synthesis and Experimental Protocols

This compound is primarily synthesized from its dinitro precursor. Below are detailed experimental protocols for its preparation.

Chemical Synthesis via Reduction

A common method for the synthesis of this compound involves the reduction of 1,5-dinitro-4,8-dihydroxyanthraquinone.[1][8]

Experimental Protocol:

-

Reaction Setup: A 500 ml electromagnetically stirred glass reactor is charged with 5.0 g (0.0151 mole) of 1,5-dinitro-4,8-dihydroxyanthraquinone, 100 g of a 4% aqueous solution of sodium hydroxide, and 0.25 g of 5% palladium on carbon (Pd/C) catalyst.[1]

-

Hydrogenation: The reactor is purged with hydrogen gas. The reaction mixture is then heated to 50°C and stirred. Hydrogenation is carried out until the absorption of hydrogen ceases (approximately 0.0906 mole of hydrogen is absorbed over 5 hours).[1]

-

Work-up: The reaction is stopped, and the mixture is filtered to separate the catalyst. The filtrate is then oxidized by stirring in the presence of air at 20-30°C for 2 hours.[1]

-

Purification: The oxidized solution is neutralized with 20% sulfuric acid to a pH of 2-3. The resulting precipitate is filtered, washed with water, and dried to yield this compound.[1] This process reportedly affords a yield of 97.8%.[1]

Electrolytic Synthesis

An alternative, one-step electrolytic method for the synthesis of this compound has also been developed.[2]

Experimental Protocol:

-

Electrolytic Cell: A cathode rotating separated electrolytic cell is used.[2]

-

Electrolyte and Reactant: The electrolyte is 7.5-14.2 mol/L sulfuric acid, and the raw material is 1,5-dinitroanthraquinone. A phase transfer catalyst such as SnCl₂, BiCl₃, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide is also used.[2]

-

Electrolysis Conditions: The reaction is conducted at a temperature of 100-160°C, a potential of -0.1 to -0.4 volts, and a current density of 200-2000 A/m².[2]

-

Product: This method directly yields the this compound product.[2]

Biological Activity and Potential Applications

The primary industrial application of this compound is as a crucial intermediate in the synthesis of disperse dyes, particularly for coloring synthetic fibers like polyester.[1] Beyond this, its structural similarity to other biologically active anthraquinones suggests potential for investigation in drug development.

While specific studies on the biological signaling pathways of this compound are limited, the broader class of anthraquinone derivatives is known for its diverse biological activities, including anticancer properties.[9][10] Some anthraquinones are known to exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme essential for DNA replication and repair. This action leads to DNA strand breaks and can induce apoptosis.[11]

Based on the known mechanisms of similar anthraquinone derivatives, a hypothetical signaling pathway for the potential anticancer activity of this compound is proposed below. It is crucial to note that this pathway is illustrative and requires experimental validation for this specific compound.

Safety and Handling

This compound is reported to be an eye irritant, and mutation data has been reported.[8] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[8] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a well-characterized chemical intermediate with significant applications in the dye industry. Its synthesis is well-documented, with both chemical reduction and electrolytic methods available. While its biological activity is not extensively studied, its structural relation to other bioactive anthraquinones suggests it may be a candidate for further investigation in drug discovery and development, particularly in the area of oncology. Future research should focus on elucidating its specific biological mechanisms of action and evaluating its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101054681A - Electrolytic synthesis method for this compound by one-step method - Google Patents [patents.google.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 145-49-3 [chemicalbook.com]

- 9. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS Number: 145-49-3). The information presented herein is intended to support research, development, and application of this compound, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Core Properties

This compound, also known as 4,8-Diamino-1,5-dihydroxyanthraquinone, is an organic compound belonging to the anthraquinone family.[1] Its structure features an anthraquinone core with two amino groups and two hydroxyl groups.[2] This substitution pattern is critical to its chemical reactivity and physical properties.[2] Typically, it appears as a gray to dark purple or black crystalline powder.[2][3]

The molecular structure of this compound is fundamental to its properties. The arrangement of the amino and hydroxyl groups on the anthraquinone framework influences its electronic distribution, potential for hydrogen bonding, and overall reactivity.

Caption: Chemical structure of this compound.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [4][5] |

| Molecular Weight | 270.24 g/mol | [4][5] |

| Melting Point | ~300 °C | [2][4][6] |

| Boiling Point | 649.4 °C at 760 mmHg | [4][6] |

| Density | 1.683 - 1.7 g/cm³ | [4][6] |

| Flash Point | 346.6 °C | [4][6] |

| Appearance | Gray to dark purple or black powder | [2][3] |

| IUPAC Name | 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | [5] |

| InChI | InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | [5] |

| InChIKey | HSYLKWSCFRLSKB-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | [5] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of organic compounds like this compound involves a range of standard analytical techniques.

Caption: A generalized workflow for determining physicochemical properties.

The melting point is determined using a melting point apparatus.[7] A small, purified sample of the compound is placed in a capillary tube and heated at a controlled rate.[7] The temperature range over which the solid melts to a liquid is recorded as the melting point.[7]

The boiling point can be determined by simple distillation.[7] The compound is heated in a flask, and the temperature of the vapor is measured as it passes a thermometer.[7] The stable temperature at which the liquid boils and the vapor condenses is the boiling point.[7]

Solubility is determined by adding a known amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often using spectroscopic methods. For compounds like this compound, solubility can be pH-dependent.[1] The use of cosolvents can significantly enhance solubility.[8][9]

-

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light is measured to determine the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule by mapping the chemical environments of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule by analyzing its fragmentation pattern.

Solubility Profile

This compound is generally soluble in various organic solvents.[1] Its solubility can be influenced by the pH of the medium due to the presence of amino and hydroxyl groups.[1] Studies on a related compound, 1,5-diaminobromo-4,8-dihydroxyanthraquinone, have shown that its solubility in supercritical carbon dioxide can be significantly enhanced by the use of cosolvents like ethanol and dimethyl sulfoxide (DMSO).[8][9]

Spectral Characteristics

The spectral properties of this compound are crucial for its identification and characterization.

-

UV-Vis Spectra: The UV-Vis spectrum is expected to show characteristic absorption bands related to the anthraquinone chromophore and the influence of the amino and hydroxyl substituents.

-

IR Spectra: The IR spectrum would exhibit characteristic peaks for N-H stretching of the amino groups, O-H stretching of the hydroxyl groups, and C=O stretching of the quinone carbonyls.

-

NMR Spectra: ¹H and ¹³C NMR spectra would provide detailed structural information, confirming the positions of the substituents on the anthraquinone ring.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns that can help in structural elucidation.[5]

Synthesis

Several methods for the synthesis of this compound have been reported. A common route involves the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone with sodium sulfide.[10] Another approach is through the nitration, cleavage, and subsequent reduction of 1,5-diphenoxyanthraquinone.[10] Desulfonation of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid also yields the target compound.[10] An electrolytic synthesis method has also been developed, which involves the electrolysis of 1,5-dinitroanthraquinone in sulfuric acid with a phase transfer catalyst.[11]

Caption: A simplified representation of a synthesis route.

Biological Activity and Applications

This compound and its derivatives are of interest in medicinal chemistry. Anthraquinones, as a class, are known for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[12][13] While specific signaling pathways for this compound are not extensively detailed in the provided literature, related aminoanthraquinone derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[12][13][14]

The primary industrial application of this compound is as an intermediate in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester.[2]

Safety and Handling

This compound should be handled with care. It is known to be an eye irritant, and poison by intravenous route has been reported.[10] It is incompatible with strong oxidizing agents.[3] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[10] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. CAS 145-49-3: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. CAS#:145-49-3 | 1,5-Diamino-4,8-dihydroxy-9,10-anthraquinone | Chemsrc [chemsrc.com]

- 5. This compound | C14H10N2O4 | CID 67351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 145-49-3 [chemicalbook.com]

- 11. CN101054681A - Electrolytic synthesis method for this compound by one-step method - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-Diamino-4,8-dihydroxyanthraquinone molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and available scientific data for 1,5-Diamino-4,8-dihydroxyanthraquinone. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential applications of this anthraquinone derivative.

Molecular Structure and Chemical Formula

This compound, also known by its IUPAC name 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione, is a polycyclic aromatic compound. Its core structure is an anthraquinone scaffold substituted with two amino groups (-NH₂) and two hydroxyl groups (-OH) at the 1, 5, 4, and 8 positions, respectively.

The chemical formula for this compound is C₁₄H₁₀N₂O₄ .[1]

Below is a 2D representation of the molecular structure:

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| IUPAC Name | 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | [1] |

| CAS Number | 145-49-3 | [2] |

| Appearance | Gray to dark purple or black powder | |

| Melting Point | >300 °C | |

| Solubility | Data not readily available |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed literature. However, general synthetic strategies for this class of compounds have been described.

Synthesis via Reduction of a Dinitro Precursor

A common method for the synthesis of aminoanthraquinones is the reduction of the corresponding nitroanthraquinones. For this compound, the precursor would be 1,5-dihydroxy-4,8-dinitroanthraquinone.

General Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

A typical reducing agent for this transformation is sodium sulfide.[2] The reaction would likely be carried out in a suitable solvent under heating. The crude product would then be isolated and purified, for example, by recrystallization or column chromatography.

Electrolytic Synthesis

An alternative, one-step electrolytic synthesis method has also been reported.[3] This process involves the electrolysis of 1,5-dinitroanthraquinone in a sulfuric acid electrolyte with a phase transfer catalyst.[3] The reaction is performed at an elevated temperature (100-160 °C) and a specific electrical potential and current density.[3]

Spectral Data

| Spectroscopic Technique | Available Data and Experimental Conditions |

| ¹³C NMR | A ¹³C NMR spectrum has been recorded on a Bruker WH-90 instrument.[1] The solvent used was likely DMSO-d₆. Specific chemical shift data is not publicly available. |

| FTIR | Infrared spectral data for the closely related compound 1,5-diamino-4,8-dihydroxy-2-(6-hydroxy-m-tolyl)anthraquinone is available.[4] It is expected that the spectrum of the title compound would show characteristic peaks for N-H, O-H, C=O, and aromatic C-H and C=C stretching and bending vibrations. |

| UV-Vis | The UV-Vis absorption spectrum of the related compound 1,5-diamino-4,8-dihydroxy-2-(2-hydroxy-p-tolyl)anthraquinone has been reported.[5] Anthraquinone derivatives typically exhibit characteristic absorption bands in the UV and visible regions. |

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of diaminodihydroxyanthraquinones has been investigated for various therapeutic applications, particularly as anticancer agents. Many anthraquinone derivatives are known to exert their cytotoxic effects by interacting with DNA and inhibiting the function of topoisomerase enzymes.[6]

Putative Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which can trigger apoptosis in rapidly dividing cancer cells. It is hypothesized that this compound may act as a topoisomerase II inhibitor.

The proposed mechanism involves the intercalation of the planar anthraquinone ring system into the DNA double helix and stabilization of the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized signaling pathway for the anticancer activity of this compound.

Disclaimer: This technical guide is for informational purposes only and is intended for a scientific audience. The information provided is based on publicly available data, and the absence of certain data points indicates a gap in the current scientific literature. The putative biological activities and mechanisms of action described are based on related compounds and require experimental validation for this compound.

References

- 1. This compound | C14H10N2O4 | CID 67351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 145-49-3 [chemicalbook.com]

- 3. CN101054681A - Electrolytic synthesis method for this compound by one-step method - Google Patents [patents.google.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Diamino-4,8-dihydroxyanthraquinone, a compound of interest for its role as a chemical intermediate and its structural relationship to a class of molecules with significant biological activity. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in biological pathways, particularly in the context of drug development.

Chemical Identity and Synonyms

This compound is a polycyclic aromatic organic compound. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

| Systematic Name | 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione |

| CAS Number | 145-49-3[1] |

| Molecular Formula | C₁₄H₁₀N₂O₄[1] |

| Common Synonyms | 1,5-Diaminoanthrarufin[1] |

| 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy-[1] | |

| 1,5-diamino-4,8-dihydroxy-9,10-anthraquinone[1] | |

| 1,5-Dihydroxy-4,8-diaminoanthraquinone | |

| 4,8-Diamino-1,5-dihydroxyanthraquinone | |

| Diaminoanthrarufin[1] | |

| 4,8-Diaminoanthrarufin[1] | |

| 1,5-diamino-4,8-dihydroxy-9,10-dihydroanthracene-9,10-dione | |

| Leuco-1,5-diamino-4,8-dihydroxyanthraquinone |

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the following tables. This data is crucial for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 270.24 g/mol | [1] |

| Appearance | Dark-colored solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |

Spectral Data

Note: While specific spectral data for this compound is available in spectral databases, publicly accessible, detailed peak lists are limited. The following represents typical spectral characteristics for this class of compounds.

2.2.1 ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Chemical Shift (ppm) |

| C1, C5 | Data not available |

| C2, C6 | Data not available |

| C3, C7 | Data not available |

| C4, C8 | Data not available |

| C4a, C9a | Data not available |

| C8a, C10a | Data not available |

| C9, C10 (C=O) | Data not available |

| A reference spectrum is available on SpectraBase, indicating the data has been acquired.[3] |

2.2.2 ¹H NMR Spectral Data (in DMSO-d₆)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | Data not available | ||

| NH₂ | Data not available | ||

| OH | Data not available | ||

| A reference spectrum is available on ChemicalBook for the non-hydroxylated analogue, 1,5-diaminoanthraquinone, showing aromatic protons in the 7.1-7.8 ppm range.[4] |

2.2.3 Fourier-Transform Infrared (FTIR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | N-H stretching |

| Data not available | O-H stretching |

| Data not available | C=O stretching |

| Data not available | Aromatic C=C stretching |

| Data not available | C-N stretching |

| Reference spectra for closely related compounds like 1,8-Diamino-4,5-dihydroxyanthraquinone are available, which can provide an indication of the expected peak locations.[5] |

2.2.4 UV-Visible (UV-Vis) Spectral Data

| Solvent | λmax (nm) |

| Methanol | 488 |

| The absorption maximum is dependent on the solvent and substitution pattern.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, based on established procedures for related compounds.

Synthesis of this compound

This protocol describes the synthesis of the target compound via the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone.

Workflow for the Synthesis of this compound

Materials:

-

1,5-dihydroxy-4,8-dinitroanthraquinone

-

Sodium sulfide (Na₂S)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stir bar, create a slurry of 1,5-dihydroxy-4,8-dinitroanthraquinone in deionized water.

-

To this slurry, add sodium sulfide crystals.

-

Heat the reaction mixture to 94°C with vigorous stirring.

-

Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid thoroughly with deionized water until the filtrate is neutral.

-

Dry the solid product in a vacuum oven to yield this compound.

Purification by Recrystallization

This protocol outlines a general procedure for the purification of diaminoanthraquinone derivatives.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

Once fully dissolved, add a small amount of deionized water to the hot solution to initiate precipitation.

-

Slowly cool the solution to room temperature to allow for crystal formation.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Anthraquinone derivatives are a well-established class of compounds with significant biological activity, most notably as anticancer agents. Their mechanism of action often involves the dual processes of DNA intercalation and inhibition of topoisomerase II.

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound, as a planar aromatic system, is structurally predisposed to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription. Furthermore, this class of compounds is known to act as "topoisomerase poisons." They stabilize the transient covalent complex formed between topoisomerase II and DNA during the enzyme's catalytic cycle. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[7][8][9]

The catalytic cycle of Topoisomerase II and the point of inhibition by anthraquinone derivatives are illustrated below.

Topoisomerase II Catalytic Cycle and Inhibition by Anthraquinones

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate its use in further scientific inquiry and drug development endeavors.

References

- 1. This compound | C14H10N2O4 | CID 67351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 1,5-DIAMINOANTHRAQUINONE(129-44-2) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives [mdpi.com]

- 8. Intercalating Drugs that Target Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Diamino-4,8-dihydroxyanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound and its closely related analog, 1,5-diaminoanthraquinone, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 184.00 |

| C-N | 151.36 |

| Aromatic C-H | 134.87 |

| Aromatic C | 134.02 |

| Aromatic C-H | 121.60 |

| Aromatic C-H | 114.44 |

| Aromatic C | 111.79 |

Solvent: DMSO-d₆

¹H and ¹³C NMR Data for 1,5-Diaminoanthraquinone

For reference, the NMR data for the parent compound, 1,5-diaminoanthraquinone (which lacks the 4,8-dihydroxy groups), is presented below.[2]

¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.80 | m |

| Aromatic H | 7.50 | m |

| Aromatic H | 7.40 | m |

| Aromatic H | 7.11 | m |

Solvent: DMSO-d₆, 400 MHz

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 184.00 |

| C-N | 151.36 |

| Aromatic C | 134.87 |

| Aromatic C-H | 134.02 |

| Aromatic C-H | 121.60 |

| Aromatic C-H | 114.44 |

| Aromatic C | 111.79 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the IR spectrum of the closely related 1,5-diaminoanthraquinone provides expected absorption bands.[3] The presence of hydroxyl groups in the target molecule would introduce a broad O-H stretching band typically in the region of 3200-3600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| N-H | Stretch | 3400 - 3300 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=O (quinone) | Stretch | 1670 - 1630 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-N | Stretch | 1350 - 1250 |

| O-H (anticipated) | Stretch | 3600 - 3200 (broad) |

| C-O (anticipated) | Stretch | 1260 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maximum (λmax) for 1,5-diaminoanthraquinone has been reported to be 488 nm in methanol.[4] The addition of the 4,8-dihydroxy groups to this chromophore is expected to cause a bathochromic (red) shift in the absorption maximum due to the electron-donating nature of the hydroxyl groups extending the conjugation.

| Compound | Solvent | λmax (nm) |

| 1,5-Diaminoanthraquinone | Methanol | 488[4] |

| This compound | Methanol | > 488 (Expected) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly published. However, standard methodologies for anthraquinone derivatives can be applied.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of anthraquinone derivatives involves dissolving the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition: Standard acquisition parameters are typically used. For quantitative measurements, a longer relaxation delay (e.g., 5 times T₁) is necessary.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain the ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common technique for identifying functional groups.

-

Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the crystal.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol, ethanol, or acetonitrile. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

-

Data Acquisition: The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm. A baseline correction is performed using the pure solvent.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

References

- 1. This compound | C14H10N2O4 | CID 67351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-DIAMINOANTHRAQUINONE(129-44-2) 1H NMR [m.chemicalbook.com]

- 3. 1,5-DIAMINOANTHRAQUINONE(129-44-2) IR Spectrum [m.chemicalbook.com]

- 4. Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Diaminodihydroxyanthraquinone Isomers: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying diaminodihydroxyanthraquinone isomers, a class of compounds with significant potential in medicinal chemistry. While extensive experimental and theoretical data on every isomer is not yet available in published literature, this document outlines the established computational methodologies, summarizes the known data from related compounds, and presents a workflow for future in-silico research. This guide is intended to be a foundational resource for researchers aiming to explore the therapeutic applications of novel diaminodihydroxyanthraquinone derivatives.

Introduction

Diaminodihydroxyanthraquinones are a fascinating class of molecules built upon the anthraquinone scaffold. The positions of the amino and hydroxyl functional groups give rise to a variety of isomers, each with unique electronic and steric properties. These variations are expected to significantly influence their biological activity, making them attractive candidates for drug discovery and development. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are invaluable for understanding the structure-activity relationships of these isomers at a molecular level. Computational chemistry allows for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, providing insights that can guide synthesis and biological evaluation.[1][2]

Computational Methodologies

The foundation of theoretical studies on anthraquinone derivatives lies in the application of quantum mechanical calculations. Density Functional Theory (DFT) has proven to be a robust method for investigating the properties of such molecules.

Geometry Optimization and Vibrational Analysis

A crucial first step in the computational analysis of diaminodihydroxyanthraquinone isomers is the optimization of their molecular geometries. This process determines the most stable three-dimensional conformation of each isomer. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed and reliable method for this purpose.[1][2] Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[2]

Electronic Properties

Understanding the electronic properties of these isomers is key to predicting their reactivity and potential biological activity. Key parameters derived from theoretical calculations include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for predicting intermolecular interactions, such as drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonding and charge delocalization, which can significantly influence the conformation and stability of the isomers.

Data Presentation

While a comprehensive, directly comparative dataset for all diaminodihydroxyanthraquinone isomers is not available in the current literature, the following tables summarize the typical computational methods employed in the study of related anthraquinone derivatives and provide an example of biological activity data that can be obtained.

Table 1: Commonly Employed Computational Methods for Anthraquinone Derivatives

| Parameter | Computational Method | Basis Set | Software | Reference |

| Geometry Optimization | Density Functional Theory (DFT), B3LYP functional | 6-31G(d,p) | Gaussian | [1][2] |

| Vibrational Frequencies | Density Functional Theory (DFT), B3LYP functional | 6-31G(d,p) | Gaussian | [2] |

| Electronic Properties | Time-Dependent DFT (TD-DFT) | Various | Gaussian, etc. | [1] |

| Molecular Docking | Various (e.g., AutoDock, GOLD) | N/A | Various | [3] |

| Molecular Dynamics | Various (e.g., AMBER, GROMACS) | Various | Various |

Table 2: Example of Biological Activity Data for a Related Anthraquinone Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Staphylococcus aureus | 31.25 µg/mL | [3] |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Enterococcus faecalis | 62.5 µg/mL | [3] |

Experimental Protocols

General Synthesis of Diaminodihydroxyanthraquinones

The synthesis of diaminodihydroxyanthraquinone isomers can be achieved through various methods. A common approach involves the reduction of the corresponding dinitrodihydroxyanthraquinone precursor.

Example Protocol: Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone

-

Dissolution: Dissolve 1,5-dihydroxy-4,8-dinitroanthraquinone in a suitable solvent.

-

Reduction: Add a reducing agent, such as sodium sulfide.

-

Reaction: Heat the mixture to facilitate the reduction of the nitro groups to amino groups.

-

Isolation: After the reaction is complete, cool the mixture and isolate the 1,5-diamino-4,8-dihydroxyanthraquinone product through filtration.

-

Purification: Purify the product using appropriate techniques, such as recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized isomers should be thoroughly characterized to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (e.g., N-H, O-H, C=O).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern of the isomer.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

UV-Visible Spectroscopy: To analyze the electronic transitions and determine the maximum absorption wavelengths.

Mandatory Visualizations

Proposed Computational Workflow

The following diagram illustrates a logical workflow for the theoretical study of diaminodihydroxyanthraquinone isomers.

Caption: A proposed workflow for the computational study of diaminodihydroxyanthraquinone isomers.

Potential Signaling Pathway for Investigation

Based on the known biological activities of anthraquinone derivatives, the following diagram illustrates a hypothetical signaling pathway that could be modulated by diaminodihydroxyanthraquinone isomers and would be a valuable area for future investigation.

References

- 1. Ground State Hydrogen Conformations and Vibrational Analysis of Isomers of Dihydroxyanthraquinone by Density Functional Theory Calculation [jscimedcentral.com]

- 2. Vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone. A joint FTIR, FT-Raman and scaled quantum mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Diamino-4,8-dihydroxyanthraquinone: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Diamino-4,8-dihydroxyanthraquinone, a significant organic compound with historical importance in the dye industry and potential for future applications. This document covers its discovery, historical context, detailed synthesis protocols, physicochemical properties, and a review of the biological activities of related anthraquinone structures.

Introduction and Historical Context

This compound, also known as Disperse Blue 56, is a synthetic organic molecule belonging to the large class of anthraquinone dyes. The core structure of anthraquinone, a tricyclic aromatic ketone, has been a cornerstone in the development of synthetic colorants since the late 19th century. The journey of anthraquinone dyes began with the synthesis of alizarin in 1868 by Carl Graebe and Carl Liebermann, marking a significant milestone in the history of industrial chemistry.[1][2] This discovery paved the way for the development of a vast array of dyes with superior stability and a wide spectrum of colors.

The introduction of amino and hydroxyl functional groups onto the anthraquinone scaffold, as seen in this compound, was a key strategy to produce vibrant blue and violet dyes with good fastness properties for textiles.[2] Historically, this compound has been primarily utilized as an intermediate in the synthesis of other dyes and pigments.[3] Its specific discovery is rooted in the broader exploration of substituted anthraquinones for the burgeoning synthetic dye industry in the early 20th century.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | [4] |

| CAS Number | 145-49-3 | [5] |

| Molecular Formula | C₁₄H₁₀N₂O₄ | [4] |

| Molecular Weight | 270.24 g/mol | [3][4] |

| Appearance | Gray to dark purple or black powder | [3] |

| Melting Point | >300 °C | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ) are available in public databases. | [3] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 270.064057 | [6] |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, O-H, C=O, and aromatic C=C stretching are expected. | [7] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its precursor, 1,5-dihydroxy-4,8-dinitroanthraquinone. Other methods, such as a one-step electrolytic synthesis, have also been developed.

Synthesis via Reduction of 1,5-Dihydroxy-4,8-dinitroanthraquinone

This is a widely cited method for the preparation of this compound.[5] The process involves the chemical reduction of the nitro groups to amino groups.

Materials:

-

1,5-dihydroxy-4,8-dinitroanthraquinone

-

Sodium sulfide (Na₂S) or other reducing agents like sodium hydrosulfite

-

Water

-

Appropriate solvent (e.g., water or an aqueous alkaline solution)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Dissolution: Suspend 1,5-dihydroxy-4,8-dinitroanthraquinone in an aqueous solution. The solubility can be enhanced by the addition of a base, such as sodium carbonate or sodium hydroxide.

-

Reduction: Gradually add a solution of the reducing agent, such as sodium sulfide, to the suspension at a controlled temperature. The reaction is typically carried out at an elevated temperature to ensure complete reduction.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Isolation: Once the reaction is complete, the product, this compound, which is typically insoluble in the reaction medium, can be isolated by filtration.

-

Purification: The crude product is washed thoroughly with water to remove any inorganic salts. If necessary, it can be further purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or by sublimation under reduced pressure.

Below is a diagram illustrating the workflow for this synthesis.

One-Step Electrolytic Synthesis

A more modern and environmentally friendly approach involves the one-step electrolytic synthesis from 1,5-dinitroanthraquinone.[8] This method offers a shorter process route and higher selectivity.

Apparatus:

-

Cathode rotating separated electrolytic cell

Reagents:

-

1,5-dinitroanthraquinone (raw material)

-

Sulfuric acid (7.5-14.2 mol/L) (electrolyte)

-

Phase transfer catalyst (e.g., SnCl₂, BiCl₃, hexadecyltrimethylammonium bromide, or octadecyltrimethylammonium bromide)

Procedure:

-

Electrolytic Setup: The electrolysis is carried out in a cathode rotating separated electrolytic cell with sulfuric acid as the electrolyte.

-

Reaction Conditions: 1,5-dinitroanthraquinone is used as the raw material in the presence of a phase transfer catalyst. The temperature is maintained between 100-160°C.

-

Electrolysis: The electrolysis is performed at a potential of -0.1 to -0.4 volts and a current density of 200-2000 A/m².

-

Product Formation: Under these conditions, this compound is obtained in a single step.

The following diagram illustrates the key aspects of this electrolytic synthesis.

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, the broader class of anthraquinones is well-known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[9][10]

Many anthraquinone derivatives, particularly those with hydroxyl and amino substitutions, exert their biological effects through various mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Some anthraquinones can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, which is a key mechanism for their anticancer activity.[11] They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes.

-

Generation of Reactive Oxygen Species (ROS): Certain anthraquinones can undergo redox cycling, leading to the production of ROS. In cancer cells, elevated ROS levels can induce oxidative stress and trigger apoptosis.[11]

-

Inhibition of Signaling Pathways: Various anthraquinone derivatives have been shown to modulate critical cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

It is important to note that specific studies detailing the cytotoxic activity, mechanism of action, and effects on signaling pathways for this compound are currently limited in the public domain. However, based on the known activities of structurally similar compounds, it represents a scaffold of interest for further investigation in drug discovery and development. The presence of amino and hydroxyl groups suggests the potential for interactions with biological macromolecules.

Conclusion

This compound is a compound with a rich history as a dye intermediate. Its synthesis is well-established, with both classical reduction methods and modern electrolytic processes available. While its primary application has been in the chemical industry, the known biological activities of the broader anthraquinone class suggest that this compound and its derivatives may hold untapped potential in the field of medicinal chemistry. Further research is warranted to explore its specific biological effects and potential therapeutic applications. This guide provides a foundational resource for researchers and scientists interested in the chemistry and potential of this intriguing molecule.

References

- 1. Anthraquinones - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C14H10N2O4 | CID 67351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 145-49-3 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 1,5-Diaminoanthraquinone | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101054681A - Electrolytic synthesis method for this compound by one-step method - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Potential Biological Activities of 1,5-Diamino-4,8-dihydroxyanthraquinone: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,5-Diamino-4,8-dihydroxyanthraquinone, a prominent member of the anthraquinone family, is a synthetically valuable compound primarily utilized as an intermediate in the manufacturing of disperse dyes. While the broader class of anthraquinones is well-regarded for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties, specific research into the pharmacological potential of this particular isomer is notably limited in publicly available literature. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established activities of its structural isomers and related derivatives. Furthermore, this document details standardized experimental protocols for evaluating its cytotoxic and anti-inflammatory effects and presents hypothetical signaling pathways that may be modulated by this class of compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic possibilities of this compound.

Introduction

Anthraquinones are a large and diverse class of aromatic organic compounds based on the anthracene core. They are found in numerous natural sources and have been synthesized for various industrial and medicinal applications. Many anthraquinone derivatives, such as doxorubicin and mitoxantrone, are established chemotherapeutic agents, underscoring the pharmacological significance of this chemical scaffold.[1]

This compound (CAS No: 145-49-3; Molecular Formula: C₁₄H₁₀N₂O₄) is an anthraquinone derivative characterized by the presence of two amino and two hydroxyl groups at specific positions on its tricyclic core. Its primary industrial application lies in the synthesis of disperse dyes.

Despite the well-documented biological activities of many anthraquinones, there is a conspicuous absence of in-depth studies on the specific biological effects of this compound itself. However, based on structure-activity relationships derived from related compounds, it is plausible to hypothesize its potential involvement in several biological processes. This guide will explore these potential activities by drawing parallels with its isomers and other substituted anthraquinones.

Potential Biological Activities

Anticancer Activity

The anthraquinone scaffold is a cornerstone in the development of anticancer drugs. The anticancer activity of many anthraquinone derivatives is attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2]

While direct evidence for this compound is lacking, studies on its isomers and other derivatives suggest potential cytotoxic effects. For instance, derivatives of the isomeric 1,8-diaminoanthraquinone have demonstrated cytotoxicity against various cancer cell lines, including rat glioma C6 and human hepatoma G2 cells.[3] Similarly, other synthetic anthraquinone derivatives have shown potent anti-proliferative activities against a range of human cancer cell lines.[2][4] Some novel anthraquinone compounds have been found to induce cancer cell death through non-apoptotic pathways like paraptosis.[5]

The anticancer potential of this compound warrants investigation, particularly concerning its effects on cell viability, proliferation, and the induction of apoptosis in various cancer cell lines.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Several anthraquinone compounds have been reported to possess anti-inflammatory properties.[6][7] The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[8][9][10] For example, certain anthraquinones can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines.[6][7] Rhein, another anthraquinone derivative, has demonstrated therapeutic effects in arthritis models.[6]

Given the structural similarities to known anti-inflammatory anthraquinones, it is hypothesized that this compound could modulate inflammatory responses. Experimental validation is necessary to determine its potential to inhibit inflammatory enzymes and signaling cascades.

Antioxidant Activity

The antioxidant properties of hydroxyanthraquinones are well-documented and are generally attributed to their ability to scavenge free radicals and chelate metal ions.[6][7] The presence of hydroxyl groups on the anthraquinone ring is crucial for this activity. A study comparing several hydroxyanthraquinones, including 1,5-dihydroxyanthraquinone (anthrarufin) and 1,8-dihydroxyanthraquinone (chrysazin), demonstrated their capacity to scavenge DPPH and ABTS radicals.[6][7]

With two hydroxyl groups in its structure, this compound is a candidate for possessing antioxidant properties. Standard antioxidant assays could be employed to quantify its radical scavenging and reducing capabilities.

Quantitative Data for Related Anthraquinone Derivatives

To provide a context for the potential potency of this compound, the following table summarizes the cytotoxic activities of various related anthraquinone derivatives against different cancer cell lines. It is crucial to note that this data is for comparative purposes only and does not represent the activity of this compound itself.

| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ Value | Reference |

| Xanthopurpurin (1,3-dihydroxyanthraquinone) | MDA-MB-231 (Breast) | MTT | 14.65 ± 1.45 µM | [11] |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast) | MTT | 13.03 ± 0.33 µM | [11] |

| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | MTT | 4.65 µM | [2] |

| Amide anthraquinone derivative (8a) | HCT116 (Colon) | MTT | 17.80 µg/mL | [4] |

| Emodin | MCF-7 (Breast) | MTT | 7.22 µg/mL | [12] |

| 2-phenoxy-1,4-naphthoquinone derivative | HT-29 (Colon) | Not Specified | 2.70 µM | [1] |

| 2-phenoxy-1,4-naphthoquinone derivative | IGROV-1 (Ovarian) | Not Specified | 1.43 µM | [1] |

Experimental Protocols

The following are detailed, standardized protocols for assessing the key potential biological activities of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard procedures for evaluating the effect of compounds on cell viability and proliferation.[13][14][15][16]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound

-

Selected cancer and non-cancerous cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol outlines a common method for detecting apoptosis by flow cytometry.[13]

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vitro Anti-inflammatory Assessment: Inhibition of Protein Denaturation

This is a widely used in vitro assay to screen for anti-inflammatory activity.[17]

Principle: Inflammation can cause the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. The ability of a compound to inhibit this denaturation is indicative of its potential anti-inflammatory effect.

Materials:

-

This compound

-

Bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 6.4

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a 1% aqueous solution of BSA. Prepare solutions of this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Reaction Mixture: In a reaction mixture, add 0.2 mL of the test compound solution to 2.8 mL of the BSA solution. A control group will contain 0.2 mL of the solvent and 2.8 mL of the BSA solution. A standard drug, such as diclofenac sodium, should be used as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-induced Denaturation: Heat the mixtures at 72°C for 5 minutes.

-

Cooling and Measurement: Cool the solutions and measure the absorbance at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known mechanisms of other anthraquinone derivatives. These are conceptual representations and require experimental validation.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for evaluating biological activity.

Conclusion

This compound remains an understudied compound in the context of its biological activities. While its primary role as a dye intermediate is well-established, the pharmacological potential suggested by its chemical structure and the known activities of related anthraquinones presents a compelling case for further investigation. The experimental protocols and hypothetical pathways outlined in this guide provide a robust framework for initiating such research. Future studies are warranted to systematically evaluate the cytotoxic, anti-inflammatory, and antioxidant properties of this compound, which could unveil novel therapeutic applications for this readily available chemical entity.

References

- 1. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 1,5-Diamino-4,8-dihydroxyanthraquinone in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,5-Diamino-4,8-dihydroxyanthraquinone (CAS No. 145-49-3) to ensure its safe use in a laboratory setting. The following sections detail the compound's properties, associated hazards, proper handling and storage procedures, personal protective equipment, and emergency measures.

Chemical and Physical Properties

This compound is an organic compound commonly used as an intermediate in the synthesis of disperse dyes. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C14H10N2O4 |

| Molecular Weight | 270.24 g/mol [1][2][3][4] |

| Appearance | Gray to dark purple or black powder |

| Melting Point | Approximately 300°C[1] |

| Boiling Point | 649.4 ± 55.0 °C at 760 mmHg[1] |

| Flash Point | 346.6 ± 31.5 °C[1] |

| Density | 1.7 ± 0.1 g/cm³[1] |

| Solubility | Information not widely available, but disperse dyes generally have low water solubility.[5] |

Hazard Identification and Toxicological Data

This compound is considered hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as an eye irritant and may cause skin irritation.[2][6][7] Ingestion or inhalation of dust should be avoided.

| Hazard Classification (GHS) | Statement |

| Eye Irritation | H319: Causes serious eye irritation[2][6] |

| Skin Irritation | H315: Causes skin irritation (reported by some sources)[2] |

| Toxicological Data | Value |

| LD50 (Intravenous, Mouse) | 56 mg/kg[1] |

| Eye Irritation (Rabbit) | Standard Draize test indicates it is an eye irritant[1] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk. Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust.

Handling Protocols

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Provide appropriate exhaust ventilation where dust is formed.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from oxidizing agents, as ignition may result.[5]

Storage Procedures

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]